N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide is a complex organic compound that features a thiophene ring substituted with cyano, ethyl, and methyl groups, and a pyridine ring substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups are key functional groups that can interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The thiophene ring can also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry and material science.
Pyridine derivatives: Compounds like nicotinamide and isonicotinamide share the pyridine ring and are used in various therapeutic applications.
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and carboxamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-11-9(2)19-14(12(11)7-15)17-13(18)10-5-4-6-16-8-10/h4-6,8H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTMYUWFVLKXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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